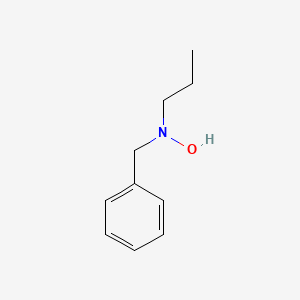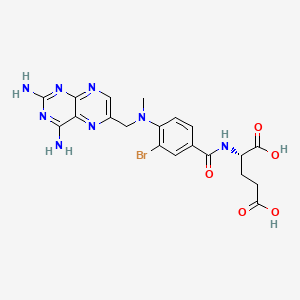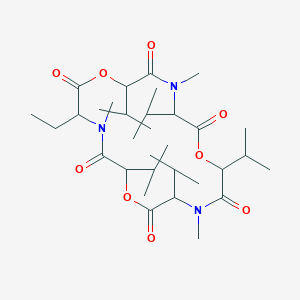
Butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (2S)-, also known as methyl 2-(hydroxymethyl)-3-methylbutanoate, is an organic compound with the molecular formula C6H12O3. This compound is a type of ester, which is commonly found in various natural and synthetic products. Esters are known for their pleasant aromas and are often used in the fragrance and flavor industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (2S)- typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction can be represented as follows:
2-(hydroxymethyl)-3-methylbutanoic acid+methanol→methyl 2-(hydroxymethyl)-3-methylbutanoate+water
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (2S)- can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Major Products Formed
Hydrolysis: 2-(hydroxymethyl)-3-methylbutanoic acid and methanol.
Reduction: 2-(hydroxymethyl)-3-methylbutanol.
Oxidation: 2-(carboxymethyl)-3-methylbutanoic acid.
Applications De Recherche Scientifique
Butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (2S)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (2S)- depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 2-hydroxy-, methyl ester: Similar structure but lacks the methyl group at the 3-position.
Butanoic acid, 2-methyl-, methyl ester: Similar structure but lacks the hydroxymethyl group.
Butanoic acid, 2-methylene-, methyl ester: Similar structure but has a methylene group instead of the hydroxymethyl group.
Uniqueness
Butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (2S)- is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
189938-05-4 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
methyl (2S)-2-(hydroxymethyl)-3-methylbutanoate |
InChI |
InChI=1S/C7H14O3/c1-5(2)6(4-8)7(9)10-3/h5-6,8H,4H2,1-3H3/t6-/m1/s1 |
Clé InChI |
GPIVIPTZTRRTFH-ZCFIWIBFSA-N |
SMILES isomérique |
CC(C)[C@@H](CO)C(=O)OC |
SMILES canonique |
CC(C)C(CO)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B12291613.png)



![1,3-dimethoxy-5-[(E)-pentadec-10-enyl]benzene](/img/structure/B12291629.png)

![9-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine](/img/structure/B12291634.png)




![6-[[11-[3-(Dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291673.png)
![[6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B12291692.png)
